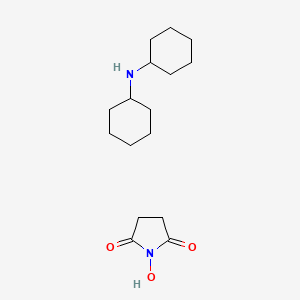
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione: is a chemical compound with a molecular formula of C16H28N2O3 and a molecular weight of 296.4 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 1-hydroxypyrrolidine-2,5-dione under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione is used as a reagent in organic synthesis, particularly in the preparation of active esters for peptide synthesis .
Biology: In biological research, this compound is used for protein modification and labeling, enabling the study of protein interactions and functions .
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials, contributing to the development of new technologies and products .
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione involves its ability to form stable intermediates with various functional groups. This property makes it an effective reagent in chemical synthesis, particularly in the formation of amide bonds. The compound interacts with carboxylic acids to form activated esters, which then react with amines to form amides . This mechanism is widely utilized in peptide synthesis and protein modification .
Comparison with Similar Compounds
N-Hydroxysuccinimide: Similar in structure and used for similar applications in peptide synthesis and protein modification.
N-Bromosuccinimide: Used as a brominating agent in organic synthesis.
Succinimide: A related imide used in various chemical reactions.
Uniqueness: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione stands out due to its unique combination of cyclohexyl and pyrrolidine moieties, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation .
Properties
Molecular Formula |
C16H28N2O3 |
|---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H23N.C4H5NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-3-1-2-4(7)5(3)8/h11-13H,1-10H2;8H,1-2H2 |
InChI Key |
YISHGVKTAXYZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




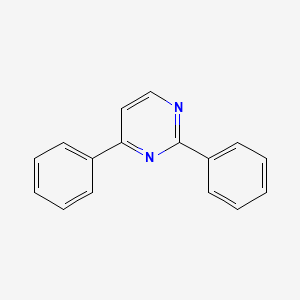
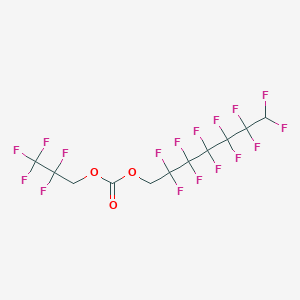
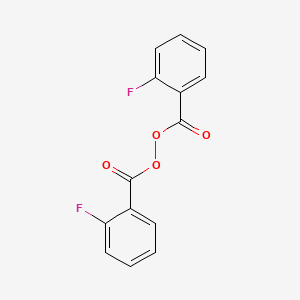
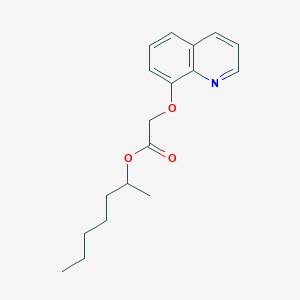
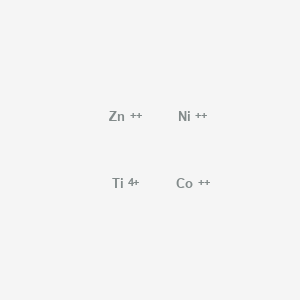






![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
